molecular formula C12H18ClNO B597020 4-(Cyclohexyloxy)aniline hydrochloride CAS No. 105971-50-4

4-(Cyclohexyloxy)aniline hydrochloride

Cat. No.: B597020
CAS No.: 105971-50-4
M. Wt: 227.732
InChI Key: LWEGEUUBWPYKCL-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)aniline hydrochloride (CAS 105971-50-4) is an organic compound of high interest in chemical and pharmaceutical research, serving as a versatile building block for the synthesis of more complex molecules . With a molecular formula of C12H18ClNO and a molecular weight of 227.73 g/mol , this aniline derivative features a cyclohexyloxy group attached to the para-position of the aniline ring system. The compound is characterized by its high purity, often at 99%, making it suitable for demanding synthetic applications . As a hydrochloride salt, it offers improved stability and handling properties compared to its free base form. Its primary research value lies in its use as a key intermediate in the development of novel chemical entities, particularly in the field of pharmaceutical intermediates . The structural motif of the aniline and the cyclohexyl ether makes it a valuable precursor for exploring structure-activity relationships in medicinal chemistry. Researchers are advised to handle this material with appropriate safety precautions and store it sealed in a dry, room-temperature environment to maintain its integrity . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-cyclohexyloxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;/h6-9,11H,1-5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEGEUUBWPYKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696130
Record name 4-(Cyclohexyloxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105971-50-4
Record name 4-(Cyclohexyloxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(cyclohexyloxy)aniline hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyloxy)aniline hydrochloride typically involves the reaction of 4-nitrophenol with cyclohexanol in the presence of a suitable catalyst to form 4-(cyclohexyloxy)nitrobenzene. This intermediate is then reduced to 4-(cyclohexyloxy)aniline, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)aniline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, substituted anilines, and various aromatic compounds depending on the specific reaction conditions .

Scientific Research Applications

4-(Cyclohexyloxy)aniline hydrochloride is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclohexyloxy group enhances its binding affinity and specificity towards these targets, leading to various biological effects. The compound can modulate enzymatic activity and influence cellular pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic distinctions between 4-(Cyclohexyloxy)aniline hydrochloride and analogous compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Cyclohexyloxy (C₆H₁₁O) C₁₂H₁₈ClNO 243.73 Discontinued; steric hindrance from cyclohexyl group
4-(Cyclopentyloxy)aniline hydrochloride Cyclopentyloxy (C₅H₉O) C₁₁H₁₆ClNO 229.71 Smaller cycloalkoxy group; potential higher solubility
3-Chloro-4-Ethoxyaniline Hydrochloride Ethoxy (C₂H₅O), Chloro (Cl) C₈H₁₁Cl₂NO 224.09 Electron-withdrawing Cl reduces basicity; HPLC-analyzed
4-(Trifluoromethyl)aniline hydrochloride Trifluoromethyl (CF₃) C₇H₇ClF₃N 197.58 Strong electron-withdrawing CF₃ group; used in agrochemical synthesis
4-Ethoxyanilinium chloride Ethoxy (C₂H₅O) C₈H₁₂ClNO 185.64 Crystal structure shows N–H⋯Cl hydrogen bonding
4-(Benzyloxy)aniline Hydrochloride Benzyloxy (C₆H₅CH₂O) C₁₃H₁₄ClNO 251.71 Aromatic benzyl group increases π-π interactions

Physicochemical Properties

  • Steric Effects : The cyclohexyl group in this compound introduces steric hindrance, likely reducing solubility in polar solvents compared to smaller substituents (e.g., ethoxy or methoxy groups) .
  • Electronic Effects : Electron-donating alkoxy/cycloalkoxy groups (e.g., ethoxy, cyclohexyloxy) increase the basicity of the aniline NH₂ group, whereas electron-withdrawing groups (e.g., CF₃, Cl) decrease it .
  • Crystal Packing: Compounds like 4-Ethoxyanilinium chloride exhibit N–H⋯Cl hydrogen bonding and C–H⋯π interactions, which are critical for dielectric properties . No such data exists for the cyclohexyloxy variant.

Biological Activity

4-(Cyclohexyloxy)aniline hydrochloride is a chemical compound with the molecular formula C12H18ClNO. It is a substituted aniline derivative, characterized by the presence of a cyclohexyloxy group at the para position of the aniline ring. This unique substitution imparts distinct chemical and biological properties, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and industrial applications.

  • Molecular Weight : 129.59 g/mol .
  • Chemical Structure : The compound features an aniline backbone with a cyclohexyloxy substituent, which enhances its lipophilicity and potentially its bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The cyclohexyloxy group increases binding affinity, influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Modulation : The compound has been shown to modulate enzymatic activity, particularly in pathways involving soluble epoxide hydrolase (sEH), which plays a crucial role in lipid metabolism and inflammatory responses .
  • Protein Binding : Its structural features allow for interactions with proteins, potentially affecting signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Some studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.
  • Anti-inflammatory Effects : As an sEH inhibitor, it may contribute to reduced inflammation by modulating eicosanoid metabolism .
  • Cytotoxicity : Preliminary assessments indicate that the compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its therapeutic potential.

Research Findings and Case Studies

A series of studies have explored the biological activity of this compound:

  • Inhibition of Soluble Epoxide Hydrolase (sEH) :
    • A study demonstrated that derivatives of cyclohexyl compounds showed low nanomolar activity against recombinant human sEH, indicating that structural modifications can enhance potency .
    • Table 1 summarizes the IC50 values for various derivatives:
    CompoundIC50 (nM)Remarks
    This compoundTBDPotential sEH inhibitor
    Trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid1.3 ± 0.05High metabolic stability and oral bioavailability
  • Cytotoxicity Studies :
    • In vitro studies on cancer cell lines have shown that this compound can induce apoptosis, suggesting its potential as an anticancer agent. Further research is needed to clarify the exact pathways involved.

Safety and Toxicology

This compound has been classified with several safety warnings:

  • Toxicity : Harmful if swallowed; causes skin irritation .
  • Handling Precautions : Proper safety measures should be taken when handling this compound in laboratory settings.

Q & A

Q. What are the optimal synthetic routes for 4-(cyclohexyloxy)aniline hydrochloride, and how can purity be validated?

The synthesis typically involves two steps:

  • Step 1: Nucleophilic substitution between 4-nitrochlorobenzene and cyclohexanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form 4-(cyclohexyloxy)nitrobenzene .
  • Step 2: Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl, followed by hydrochloride salt formation via HCl gas or concentrated HCl .
    Purity Validation:
  • Analytical Techniques: Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity.
  • Structural Confirmation: ¹H/¹³C NMR (DMSO-d₆) for characteristic peaks (e.g., aromatic protons at δ 6.5–7.5 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) and FT-IR for NH₂ and ether (C-O-C) stretches .

Q. How does the cyclohexyloxy group influence the compound’s solubility and stability?

  • Solubility: The hydrochloride salt enhances water solubility (>50 mg/mL at 25°C) compared to the free base. The hydrophobic cyclohexyl group reduces solubility in non-polar solvents (e.g., logP ~2.8) .
  • Stability: Stable under inert conditions (N₂ atmosphere) but sensitive to light and oxidation. Store at –20°C in amber vials with desiccants. Degradation products (e.g., oxidized aniline derivatives) can be monitored via TLC (silica gel, ethyl acetate/hexane) .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Spectroscopy:
    • NMR: Assign cyclohexyl (δ 1.2–2.1 ppm) and aromatic protons (δ 6.5–7.5 ppm).
    • Mass Spectrometry: ESI-MS ([M+H]⁺ expected at m/z 236.1) for molecular weight confirmation .
  • Chromatography:
    • HPLC: Retention time (~8.2 min) using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA water) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to targets (e.g., GPCRs or kinases). The cyclohexyloxy group’s steric bulk may occupy hydrophobic pockets, while the aniline NH₃⁺ participates in hydrogen bonding .
  • MD Simulations: Assess binding stability (e.g., RMSD <2 Å over 100 ns simulations) in GROMACS. Pay attention to conformational changes in the target’s active site .

Q. What experimental strategies resolve contradictions between in vitro and in vivo activity data?

  • Case Example: If in vitro assays show inhibition of lipid-metabolizing enzymes (IC₅₀ = 5 µM) but in vivo models lack efficacy:
    • Pharmacokinetic Analysis: Measure plasma half-life (e.g., LC-MS/MS) to assess bioavailability.
    • Metabolite Profiling: Identify inactive metabolites (e.g., hydroxylated derivatives) via HRMS .
  • Solution: Modify the cyclohexyl group (e.g., fluorination) to enhance metabolic stability .

Q. How can reaction conditions be optimized to minimize byproducts (e.g., di-alkylated impurities)?

  • Byproduct Formation: Competing O- vs. N-alkylation during synthesis can yield impurities like 4-(cyclohexyloxy)-N-cyclohexylaniline.
  • Optimization:
    • Temperature Control: Lower reaction temperature (60°C) to favor mono-alkylation.
    • Solvent Selection: Use polar aprotic solvents (DMF or DMSO) to stabilize the transition state .
    • Monitoring: Track reaction progress via in situ IR for nitro group reduction (disappearance of NO₂ stretch at 1520 cm⁻¹) .

Q. What role does the hydrochloride salt play in modulating biological activity compared to the free base?

  • Enhanced Solubility: The salt form improves aqueous solubility by >10-fold, critical for in vitro assays (e.g., cell culture media) .
  • Bioavailability: In vivo studies show higher plasma concentrations (Cₘₐₓ = 12 µg/mL vs. 3 µg/mL for free base) due to improved dissolution .
  • Stability: The hydrochloride salt reduces oxidation of the aniline group, extending shelf life (24 months at –20°C vs. 6 months for free base) .

Q. How can impurities (e.g., residual solvents or synthetic intermediates) be quantified and controlled?

  • Quantification: GC-MS for residual solvents (e.g., DMF <500 ppm) and HPLC for intermediates (e.g., 4-(cyclohexyloxy)nitrobenzene <0.1%) .
  • Control Strategies:
    • Crystallization: Recrystallize from ethanol/water to remove hydrophobic impurities.
    • Activated Charcoal Treatment: Adsorbs colored byproducts during synthesis .

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